molecular formula C11H14N6O B2953280 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde CAS No. 924829-03-8

4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde

Cat. No. B2953280
CAS RN: 924829-03-8
M. Wt: 246.274
InChI Key: FIBNIBNWYODOOE-UHFFFAOYSA-N
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Description

The compound “4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde” belongs to the class of triazolopyrimidines . Triazolopyrimidines are non-naturally occurring small molecules that have been of interest due to their significant biological activities in various domains, such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . This process significantly simplifies experimental procedures, provides access to new, highly complex molecules in a single step, and improves the yields of target products .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be viewed using Java or Javascript . The structure of the compound can also be established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The formation of triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones, etc.), and amidines . The reaction usually proceeds under the conditions of acidic catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can be determined using various spectroscopic techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound .

Scientific Research Applications

Anticancer Agent Development

This compound has been utilized in the design and synthesis of derivatives with potent antiproliferative activities against various human cancer cell lines, including gastric cancer cells MGC-803. One such derivative, compound H12, showed significant inhibitory effects on the ERK signaling pathway, which is crucial for cell proliferation and survival .

Molecular Hybridization Strategy

The molecular structure of this compound serves as a scaffold in the molecular hybridization strategy, which is a method used to design new molecules by combining pharmacophores from different parent compounds to enhance biological activity .

ERK Signaling Pathway Suppression

Derivatives of this compound have been shown to suppress the ERK signaling pathway. This pathway is involved in the regulation of various cellular processes, including growth, migration, differentiation, and apoptosis. Inhibition of this pathway can lead to decreased cell proliferation and induced apoptosis in cancer cells .

Cell Cycle Arrest and Apoptosis Induction

Research indicates that derivatives of this compound can induce G2/M phase arrest and regulate cell cycle-related proteins. They also have the ability to trigger apoptosis in cancer cells by affecting apoptosis-related proteins .

Antimalarial Activity

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors, which have shown antimalarial activity. This suggests potential applications in the development of new antimalarial drugs .

HIV Research

It has been involved in investigations related to the pharmacological activity caused by binding to HIV TAR RNA. This application is significant for understanding the interactions at the molecular level that could lead to new therapeutic strategies against HIV .

Vilsmeier Reaction Applications

The compound serves as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is used in organic synthesis to form aldehydes and ketones, which are fundamental building blocks in many synthetic pathways .

Ruthenium Complex Synthesis

It has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have diverse applications, including their use as catalysts in various chemical reactions .

Future Directions

Triazolopyrimidines have shown promising biological activities, making them an area of interest for future research . The development of triazolopyrimidines in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . Therefore, further exploration of the biological activities and potential applications of “4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde” could be a promising direction for future research.

properties

IUPAC Name

4-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-9-6-10(17-7-12-14-11(17)13-9)16-4-2-15(8-18)3-5-16/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBNIBNWYODOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=CN2C(=C1)N3CCN(CC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde

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